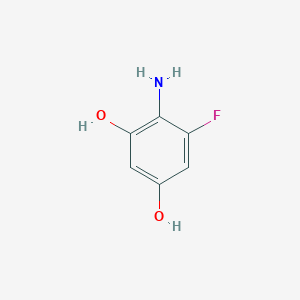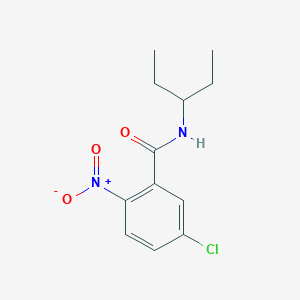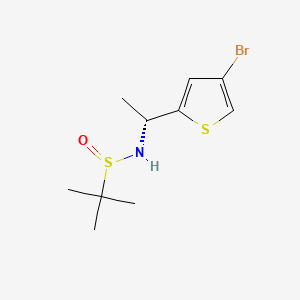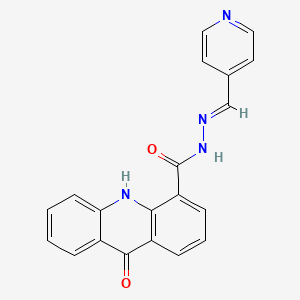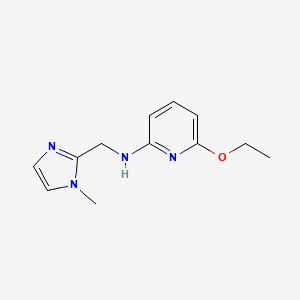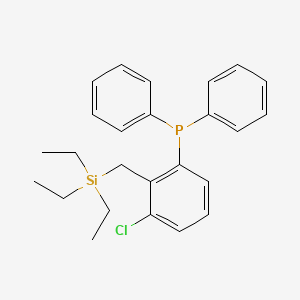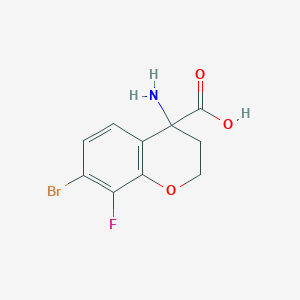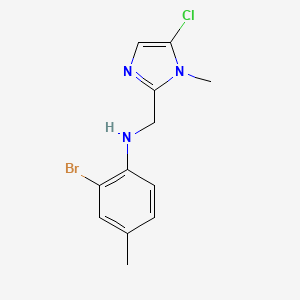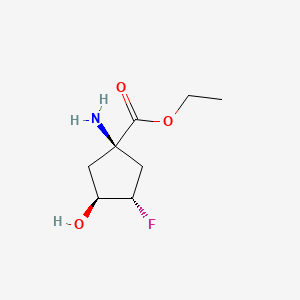
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is a chemical compound with the molecular formula C6H11ClFNO3. It is known for its unique structural properties, which include an amino group, a fluorine atom, and a hydroxyl group attached to a cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.
Introduction of Functional Groups: The amino, fluoro, and hydroxy groups are introduced through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents, amines, and hydroxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. These interactions can modulate biochemical pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid hydrochloride
- rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid
Uniqueness
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and overall chemical properties. This distinguishes it from other similar compounds that may lack the ester group or have different substituents .
Propriétés
Formule moléculaire |
C8H14FNO3 |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
ethyl (1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14FNO3/c1-2-13-7(12)8(10)3-5(9)6(11)4-8/h5-6,11H,2-4,10H2,1H3/t5-,6-,8-/m0/s1 |
Clé InChI |
SYMUHSNAPCIAAU-HAFWLYHUSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(C[C@@H]([C@H](C1)F)O)N |
SMILES canonique |
CCOC(=O)C1(CC(C(C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



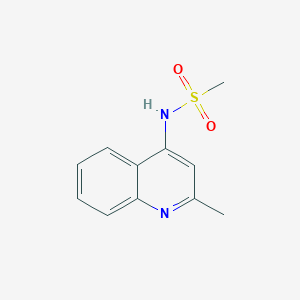
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
